Exclusive Use as Preferred Electrophile in Anti-Allergic Benzisothiazoline Synthesis (US 4,177,191)
In a patent directed to 2-alkyl-3-(substituted hydrazino)benzisothiazolines with anti-allergic activity, 3-chloro-2-ethyl-1,2-benzisothiazolium chloride is explicitly designated as the preferred starting material of formula II (2-alkyl-3-chloro-1,2-benzisothiazolium halide) for reaction with hydrazine derivatives [1]. The patent claims this specific N-ethyl derivative within the scope of compounds capable of treating allergic conditions in mammals at doses of 1–500 mg/kg/day. While yields for individual steps are not isolated, the selection of the ethyl-substituted salt over its methyl or propyl counterparts implies a synthetic advantage in the context of this pharmacologically active series.
| Evidence Dimension | Claimed utility as preferred intermediate in a defined pharmaceutical synthetic route |
|---|---|
| Target Compound Data | 3-Chloro-2-ethyl-1,2-benzisothiazolium chloride (CAS 7765-82-4) |
| Comparator Or Baseline | Other 2-alkyl-3-chloro-1,2-benzisothiazolium salts (e.g., methyl, propyl) not claimed or exemplified |
| Quantified Difference | Exclusive designation in patent claims; no data for other N-alkyl analogs presented |
| Conditions | Synthetic route to anti-allergic 2-alkyl-3-(substituted hydrazino)benzisothiazolines |
Why This Matters
Procurement of the ethyl-substituted compound is essential to replicate the patented synthetic route without re-optimization, ensuring access to a known pharmacologically active chemotype.
- [1] US Patent 4,177,191. 2-Alkyl-3-(substituted hydrazino)benzisothiazolines. (1979). View Source
